molecular formula C11H13ClO4 B3045382 2-Chloro-1-(3,4,5-trimethoxy-phenyl)-ethanone CAS No. 105905-64-4

2-Chloro-1-(3,4,5-trimethoxy-phenyl)-ethanone

Cat. No. B3045382
M. Wt: 244.67 g/mol
InChI Key: SXHRNFYXRQNMLD-UHFFFAOYSA-N
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Patent
US05266485

Procedure details

Cultivation and reaction were carried out in the same way as described in Example 9 except that 2-chloro-1-(2',3',4'-trimethoxyphenyl) ethanone, 2-chloro-1-(3',4',5'-trimethoxyphenyl) ethanone were used as substrate and after completion of reaction, extraction was done twice using 300 ml of ethyl acetate. After dehydration of the ethyl acetate layer, the solvent was removed under reduced pressure, the resulting oily substance was refined by silica gel chromatography (hexane/ethyl acetate=7/1) and (-)-2-chloro-1-(2',3',4'-trimethoxyphenyl) ethanol, (-)-2-chloro-1-(3',4',5'-trimethoxyphenyl) ethanol were obtained. Their yield and specific rotation were as shown in Table 11.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClCC(C1C=CC(OC)=C(OC)C=1OC)=O.[Cl:17][CH2:18][C:19]([C:21]1[CH:26]=[C:25]([O:27][CH3:28])[C:24]([O:29][CH3:30])=[C:23]([O:31][CH3:32])[CH:22]=1)=[O:20]>C(OCC)(=O)C>[Cl:17][CH2:18][CH:19]([C:21]1[CH:22]=[C:23]([O:31][CH3:32])[C:24]([O:29][CH3:30])=[C:25]([O:27][CH3:28])[CH:26]=1)[OH:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)C1=C(C(=C(C=C1)OC)OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Cultivation and reaction
CUSTOM
Type
CUSTOM
Details
after completion of reaction, extraction
CUSTOM
Type
CUSTOM
Details
After dehydration of the ethyl acetate layer, the solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClCC(O)C1=CC(=C(C(=C1)OC)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.